molecular formula C7H8ClNO2 B1358001 6-Chloro-2,3-bis(hydroxymethyl)pyridine CAS No. 220001-93-4

6-Chloro-2,3-bis(hydroxymethyl)pyridine

Cat. No. B1358001
CAS RN: 220001-93-4
M. Wt: 173.6 g/mol
InChI Key: AURNCCDRERCCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a chemical compound with the CAS Number: 220001-93-4 . It has a molecular weight of 173.6 and its IUPAC name is (6-chloropyridine-2,3-diyl)dimethanol . It is a white to yellow solid and is stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-bis(hydroxymethyl)pyridine is 1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a white to yellow solid . It has a molecular weight of 173.6 and is stored at refrigerator temperatures .

Scientific Research Applications

6-Chloro-2,3-bis(hydroxymethyl)pyridine: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Fluorescent Chemosensors: This compound is used in the synthesis of sensitive fluorescent chemosensors for detecting mercury ions (Hg 2+). These chemosensors are composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine, which can be derived from 6-Chloro-2,3-bis(hydroxymethyl)pyridine .

2. Preparation of Metal Complexes and Catalysts 6-Chloro-2,3-bis(hydroxymethyl)pyridine serves as a ligand in the synthesis of various metal complexes and catalysts. These complexes have potential applications in catalysis and materials science .

Biocatalytic Synthesis: The compound is a valuable precursor for biocatalytic synthesis processes. It can be synthesized from 2,6-lutidine through a biocatalytic method characterized by high productivity and yield, offering an efficient alternative to classical chemical routes .

Antimicrobial Activity: There is evidence that derivatives of this compound exhibit growth-inhibiting effects on E. coli, indicating potential antimicrobial applications .

Safety And Hazards

The safety information for 6-Chloro-2,3-bis(hydroxymethyl)pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[6-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURNCCDRERCCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-bis(hydroxymethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.